3-[(3-Methoxypropyl)amino]propanenitrile
Overview
Description
3-[(3-Methoxypropyl)amino]propanenitrile is an organic compound with the molecular formula C₇H₁₄N₂O. It is a nitrile derivative that contains a methoxypropyl group attached to an amino group, which is further connected to a propanenitrile moiety. This compound is primarily used in research and development settings, particularly in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methoxypropyl)amino]propanenitrile typically involves the reaction of 3-methoxypropylamine with acrylonitrile. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the addition of the amino group to the nitrile group. The reaction can be represented as follows:
CH3OCH2CH2CH2NH2+CH2CHCN→CH3OCH2CH2CH2NHCH2CH2CN
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methoxypropyl)amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the methoxy group can yield methoxypropylamine oxides.
Reduction: Reduction of the nitrile group results in the formation of 3-[(3-Methoxypropyl)amino]propanamine.
Substitution: Substitution reactions can produce various derivatives depending on the substituents introduced.
Scientific Research Applications
3-[(3-Methoxypropyl)amino]propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3-Methoxypropyl)amino]propanenitrile involves its interaction with specific molecular targets. The nitrile group can act as a nucleophile, participating in various biochemical reactions. The methoxypropyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological membranes and enzymes. The amino group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-Methoxypropylamine: This compound is structurally similar but lacks the nitrile group.
3-Ethoxypropylamine: Similar structure with an ethoxy group instead of a methoxy group.
3-[(3-Methoxypropyl)amino]propanamine: The reduced form of 3-[(3-Methoxypropyl)amino]propanenitrile.
Uniqueness
This compound is unique due to the presence of both a nitrile and a methoxypropyl group. This combination imparts distinct chemical properties, such as increased reactivity and solubility, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-(3-methoxypropylamino)propanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-10-7-3-6-9-5-2-4-8/h9H,2-3,5-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBKAIIIDBPNCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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